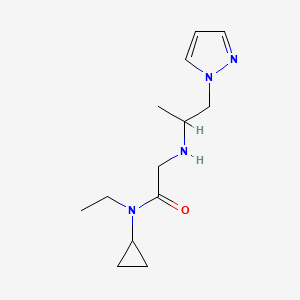
N-cyclopropyl-N-ethyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N-ethyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide, also known as CEPPA, is a chemical compound that belongs to the family of cyclopropyl amides. It is a potent and selective agonist of the G protein-coupled receptor GPR35, which is expressed in several tissues and organs, including the immune system, the gastrointestinal tract, and the central nervous system. The activation of GPR35 by CEPPA has been shown to modulate various physiological and pathological processes, making it a promising target for drug discovery and development.
Mécanisme D'action
N-cyclopropyl-N-ethyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide acts as an agonist of GPR35, which is a G protein-coupled receptor that belongs to the rhodopsin family. Upon binding of N-cyclopropyl-N-ethyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide to GPR35, the receptor undergoes a conformational change that activates the associated G protein, which in turn leads to the activation of downstream signaling pathways. The exact mechanism of GPR35 signaling is still not fully understood, but it is known to involve the activation of various intracellular signaling molecules, such as cyclic AMP, phospholipase C, and mitogen-activated protein kinases.
Biochemical and Physiological Effects:
The activation of GPR35 by N-cyclopropyl-N-ethyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide has been shown to modulate various biochemical and physiological processes, such as:
1. Immune system function: GPR35 is expressed in immune cells, and its activation by N-cyclopropyl-N-ethyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide has been shown to modulate the production of cytokines and chemokines, which are involved in the regulation of immune cell function and inflammation.
2. Gastrointestinal function: GPR35 is expressed in the gastrointestinal tract, and its activation by N-cyclopropyl-N-ethyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide has been shown to modulate the secretion of gastrointestinal hormones, such as ghrelin and glucagon-like peptide 1, which are involved in the regulation of appetite and glucose homeostasis.
3. Central nervous system function: GPR35 is expressed in the central nervous system, and its activation by N-cyclopropyl-N-ethyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide has been shown to modulate various neuronal processes, such as neurotransmitter release, synaptic plasticity, and pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-N-ethyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide has several advantages and limitations for lab experiments, such as:
Advantages:
1. High potency and selectivity: N-cyclopropyl-N-ethyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide is a highly potent and selective agonist of GPR35, which makes it a valuable tool compound for studying the pharmacological properties of this receptor.
2. Commercial availability: N-cyclopropyl-N-ethyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide is commercially available from several chemical suppliers, which makes it easily accessible for researchers.
3. Stability: N-cyclopropyl-N-ethyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide is stable under normal laboratory conditions, which makes it easy to handle and store.
Limitations:
1. Limited solubility: N-cyclopropyl-N-ethyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide has limited solubility in aqueous solutions, which can limit its use in certain experimental setups.
2. Lack of in vivo data: Although N-cyclopropyl-N-ethyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide has been extensively studied in vitro, there is a lack of in vivo data on its pharmacokinetics and pharmacodynamics, which limits its use in animal studies.
3. Limited scope of application: N-cyclopropyl-N-ethyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide is a tool compound that is specific for GPR35 signaling, which limits its use in studying other G protein-coupled receptors or cellular processes.
Orientations Futures
There are several future directions for the research on N-cyclopropyl-N-ethyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide and GPR35 signaling, such as:
1. Identification of new ligands: Although N-cyclopropyl-N-ethyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide is a highly potent and selective agonist of GPR35, there is a need for the identification of new ligands that have different pharmacological properties and can modulate GPR35 signaling in different ways.
2. Elucidation of the signaling pathway: The exact signaling pathway of GPR35 is still not fully understood, and there is a need for further research to elucidate the downstream signaling events that are triggered by the activation of this receptor.
3. In vivo studies: Although N-cyclopropyl-N-ethyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide has been extensively studied in vitro, there is a need for in vivo studies to investigate its pharmacokinetics and pharmacodynamics, as well as its efficacy and safety in animal models.
4. Drug development: N-cyclopropyl-N-ethyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide has been used as a lead compound for the development of new drugs that target GPR35 signaling, and there is a need for further research to identify new drug candidates and optimize their pharmacological properties for clinical use.
In conclusion, N-cyclopropyl-N-ethyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide is a potent and selective agonist of GPR35, which has been extensively studied in the context of GPR35 signaling and its role in various physiological and pathological processes. Its use as a tool compound has provided valuable insights into the pharmacological properties of GPR35 and its downstream signaling pathways, and has led to the identification of new drug targets and drug candidates for various diseases. However, further research is needed to fully understand the signaling pathway of GPR35, as well as to optimize the pharmacological properties of N-cyclopropyl-N-ethyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide and other ligands for clinical use.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-N-ethyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the pyrazole moiety with a tert-butyldimethylsilyl group. The second step involves the reaction of the protected pyrazole with ethyl chloroacetate and sodium hydride, which leads to the formation of the corresponding ester. The third step involves the reduction of the ester to the corresponding alcohol using lithium aluminum hydride. The fourth step involves the reaction of the alcohol with cyclopropylamine and 1,3-dicyclohexylcarbodiimide, which leads to the formation of N-cyclopropyl-N-ethyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide.
Applications De Recherche Scientifique
N-cyclopropyl-N-ethyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide has been extensively studied in the context of GPR35 signaling and its role in various physiological and pathological processes. Some of the scientific research applications of N-cyclopropyl-N-ethyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide are:
1. Investigation of the pharmacological properties of GPR35: N-cyclopropyl-N-ethyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide has been used as a tool compound to study the pharmacological properties of GPR35, such as its ligand binding affinity, signaling pathway activation, and downstream effects on cellular processes.
2. Identification of new drug targets: N-cyclopropyl-N-ethyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide has been used to identify new drug targets for various diseases, such as inflammatory bowel disease, asthma, and cancer, where GPR35 signaling has been implicated.
3. Development of new drugs: N-cyclopropyl-N-ethyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide has been used as a lead compound for the development of new drugs that target GPR35 signaling, with the aim of modulating the physiological and pathological processes that are regulated by this receptor.
Propriétés
IUPAC Name |
N-cyclopropyl-N-ethyl-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-3-17(12-5-6-12)13(18)9-14-11(2)10-16-8-4-7-15-16/h4,7-8,11-12,14H,3,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPGZUDIMDAZOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)CNC(C)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

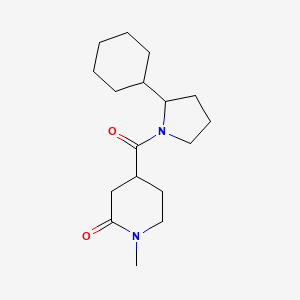
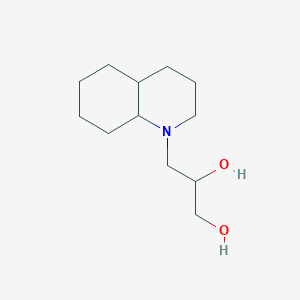
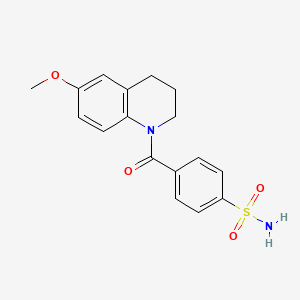
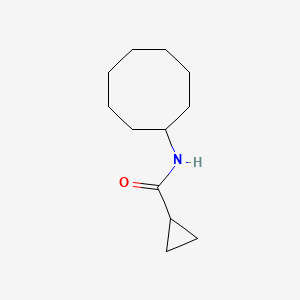
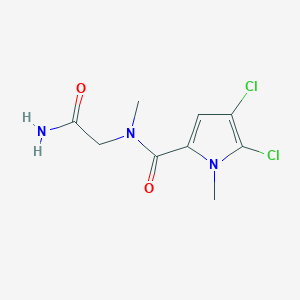
![N-[(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methyl]-5-pyrrolidin-1-ylpyridin-2-amine](/img/structure/B7570990.png)
![1-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7571008.png)

![2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B7571016.png)
![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)

![2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid](/img/structure/B7571052.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B7571055.png)
![2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7571062.png)